Molecular Weight Reduction as a Physicochemical Differentiator Versus the Benzenesulfonyl Analog
The ethylsulfonyl analog (target compound, MW 257.14) is 48.03 g·mol⁻¹ lighter than its direct benzenesulfonyl counterpart 1-[2-(benzenesulfonyl)ethyl]-4,5-dichloroimidazole (MW 305.17) . This mass reduction of 15.7% directly improves compliance with the Lipinski Rule of Five threshold for molecular weight (<500 Da) and translates into a higher heavy-atom efficiency for fragment-based or lead-optimization programs. The phenyl ring in the benzenesulfonyl analog also introduces additional π‑stacking interactions and an aromatic ring count increase that can confound target selectivity screening.
| Evidence Dimension | Molecular weight (MW, g·mol⁻¹) |
|---|---|
| Target Compound Data | 257.14 |
| Comparator Or Baseline | 1-[2-(Benzenesulfonyl)ethyl]-4,5-dichloroimidazole: 305.17 |
| Quantified Difference | Δ = −48.03 g·mol⁻¹ (−15.7% reduction) |
| Conditions | Exact mass calculated from molecular formula; target: C₇H₁₀Cl₂N₂O₂S; comparator: C₁₁H₁₀Cl₂N₂O₂S |
Why This Matters
Lower molecular weight correlates with improved membrane permeability and oral bioavailability potential, making the ethylsulfonyl compound a more attractive starting point for drug discovery programs where pharmacokinetic properties are critical.
